Adipic Acid

描述

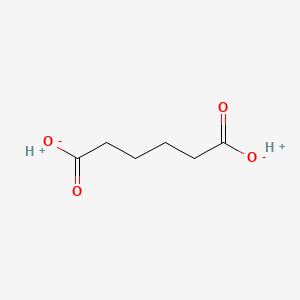

This compound is an alpha,omega-dicarboxylic acid that is the 1,4-dicarboxy derivative of butane. It has a role as a food acidity regulator and a human xenobiotic metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of an adipate(1-).

This compound has been reported in Drosophila melanogaster, Populus tremula, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4, Array | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | adipic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adipic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-26-1, Array | |

| Record name | Hexanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021605 | |

| Record name | Hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses., White odourless crystals or crystalline powder, Colorless to white crystals; [CHEMINFO], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste, White crystalline solid | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Adipic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Adipic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/462/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg, 265.00 °C. @ 100.00 mm Hg, 338 °C | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

376 °F Combustible solid (USCG, 1999), 385 °F, 196 °C (closed cup), 196 °C c.c., 376 °F | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Slightly soluble in water. Freely soluble in ethanol, In water, 3.00X10+4 mg/L at 30 °C, In water, 0.633/100 parts (wt/wt) ether at 19 °C, In water, 160 g/100 mL boiling water, 1.4 g/100 mL water at 10 °C, For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page., 30.8 mg/mL at 34 °C, Solubility in water, g/100ml at 15 °C: 1.4 (moderate), slightly soluble in water; soluble in alcohol and acetone | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Adipic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/462/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.360 g/cu m at 25 °C, Bulk density: 640-800 kg/cu m, 1.36 g/cm³, 1.36 | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.04 (Air = 1), Relative vapor density (air = 1): 5.04 | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg), Vapor pressure, Pa at 18.5 °C: 10 | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether, White monoclinic prisms, White crystalline solid, Colorless | |

CAS No. |

124-04-9, 847871-03-8 | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | adipic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adipic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | reaction mass of: succinic acidmonopersuccinic aciddipersuccinic acidmonomethyl ester of succinic acidmonomethyl ester of persuccinic aciddimethyl succinate glutaric acidmonoperglutaric aciddiperglutaric acidmonomethyl ester of glutaric acidmonomethyl ester of perglutaric aciddimethyl glutarate adipic acidmonoperadipic aciddiperadipic acidmonomethyl ester of adipic acidmonomethyl ester of peradipic aciddimethyl adipatehydrogen peroxidemethanolwater | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76A0JE0FKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

304 °F (USCG, 1999), 151,5-154,0 °C, 151.5 °C, 151 - 154 °C, 152 °C, 304 °F | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Synthesis of Adic Acid: A Technical Guide for Undergraduate Experiments

This guide provides an in-depth overview of the synthesis of adipic acid, a crucial dicarboxylic acid primarily used in the production of nylon. The following sections detail the common laboratory-scale synthesis methods from cyclohexene and cyclohexanol, targeting an audience of researchers, scientists, and drug development professionals who may be revisiting or adapting these fundamental organic chemistry experiments. This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents key quantitative data in a structured format.

Synthesis of this compound from Cyclohexene

The oxidation of cyclohexene to this compound is a classic example of oxidative cleavage of a carbon-carbon double bond. A strong oxidizing agent, such as potassium permanganate (KMnO₄) under acidic conditions, is typically employed for this transformation.

Reaction Mechanism

The reaction proceeds through a two-stage mechanism. Initially, the cyclohexene double bond reacts with potassium permanganate in a syn-addition to form a cyclic manganate ester intermediate. This intermediate is then hydrolyzed to yield cis-cyclohexane-1,2-diol. Under harsh conditions (e.g., heat and acidic pH), the diol undergoes further oxidation. This second stage involves the cleavage of the carbon-carbon bond of the diol, which ultimately forms this compound after a series of oxidation steps on the resulting aldehydes.[1][2][3]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from cyclohexene.

-

Reaction Setup : In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.[4]

-

Reaction Execution : Stopper the flask loosely and swirl the mixture vigorously. The reaction is exothermic, and the temperature should rise to between 35°C and 40°C.[4] If the reaction does not initiate, gentle warming on a steam bath may be required.[4] Continue to swirl the flask frequently for approximately 20 minutes.[4]

-

Workup : After the reaction period, filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate.[4] Wash the filter cake with two 10 mL portions of hot 1% sodium hydroxide solution to ensure all the product is collected in the filtrate.[4]

-

Isolation and Purification : Concentrate the filtrate by boiling until the volume is reduced to about 10 mL.[4] Cool the solution in an ice-water bath and acidify to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid.[4] The this compound will precipitate as white crystals. Collect the crystals by vacuum filtration and recrystallize from a minimal amount of boiling water.[4]

-

Drying and Characterization : Dry the purified crystals and determine the melting point and yield.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Cyclohexene | [4] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [4] |

| Theoretical Yield | Dependent on starting quantities | N/A |

| Melting Point of this compound | 151.5-153.2 °C | [5] |

Synthesis of this compound from Cyclohexanol

An alternative and common laboratory synthesis of this compound involves the oxidation of cyclohexanol. This method typically utilizes nitric acid as the oxidizing agent, often in the presence of a catalyst.

Reaction Mechanism

The oxidation of cyclohexanol to this compound is a multi-step process. The secondary alcohol, cyclohexanol, is first oxidized to its corresponding ketone, cyclohexanone. The cyclohexanone then undergoes further oxidation, which involves ring-opening to form the dicarboxylic acid, this compound.[6][7] The reaction with nitric acid can produce nitrogen dioxide gas as a byproduct.[8]

Experimental Protocol

The following is a typical procedure for the synthesis of this compound from cyclohexanol.

-

Reaction Setup : In a fume hood, place 1 cm³ of 5 M nitric acid in a test tube and heat it in a water bath to 80-90 °C.[9]

-

Reaction Execution : Carefully add six drops of cyclohexanol to the heated nitric acid.[9] The reaction will produce brown fumes of nitrogen dioxide.[9] Allow the reaction to proceed for 10 minutes in the water bath.[9]

-

Isolation and Purification : Remove the test tube from the water bath and allow it to cool to room temperature. Further cool the solution in an ice bath to induce crystallization of the this compound.[9]

-

Drying and Characterization : Collect the crystals by filtration, wash them with a small amount of cold deionized water, and allow them to dry.[9] Determine the melting point of the product.

For a larger scale preparation, a three-necked flask equipped with a reflux condenser and a dropping funnel is recommended.[8] Approximately 13 g of cyclohexanol can be added dropwise to 40 mL of 67% nitric acid containing a catalytic amount (around 0.05 g) of ammonium metavanadate.[8] After the addition is complete, the mixture is refluxed for about 15 minutes.[8] The workup and purification follow a similar procedure of cooling, crystallization, and recrystallization.[8]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Cyclohexanol | [8][9] |

| Oxidizing Agent | Nitric Acid (HNO₃) | [8][9] |

| Catalyst (optional) | Ammonium Metavanadate | [8][10] |

| Reaction Temperature | 65-70 °C or 80-90 °C | [9][10] |

| Melting Point of this compound | 152 °C | [9] |

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is depicted below.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Cyclohexene to this compound [allen.in]

- 3. m.youtube.com [m.youtube.com]

- 4. Preparation of this compound from cyclohexene [wwwchem.uwimona.edu.jm]

- 5. scribd.com [scribd.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education [edu.rsc.org]

- 10. Oxidation of cyclohexanol or preparation of this compound | DOC [slideshare.net]

An In-depth Technical Guide to the Environmental Impact of Industrial Adipic Acid Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact associated with the industrial production of adipic acid, a crucial precursor in the manufacturing of nylon-6,6 and other polymers. The document details the primary production process, its associated environmental burdens, and the methodologies for their quantification.

Conventional this compound Production: A Two-Step Oxidation Process

The dominant industrial route for this compound synthesis involves a two-step oxidation of cyclohexane.[1] Initially, cyclohexane is oxidized with air to produce a mixture of cyclohexanol and cyclohexanone, commonly referred to as KA oil (ketone-alcohol oil).[1][2] This mixture is subsequently oxidized using nitric acid in the presence of a copper-vanadium catalyst to yield this compound.[2][3] This second step is highly exothermic and is the primary source of the significant environmental impacts associated with this process.[3][4]

Environmental Impacts of Conventional this compound Production

The conventional production of this compound presents several environmental challenges, primarily related to greenhouse gas emissions, wastewater generation, and to a lesser extent, solid waste.

Air Emissions: The Nitrous Oxide Problem

The most significant environmental concern in this compound production is the emission of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide.[1][5] N₂O is an unavoidable byproduct of the nitric acid oxidation of KA oil.[5][6] The off-gas from the reactor is a complex mixture containing N₂O, nitrogen oxides (NOx), carbon dioxide (CO₂), carbon monoxide (CO), and volatile organic compounds (VOCs).[3][6]

Table 1: Typical Composition of Off-Gas from this compound Production

| Component | Chemical Formula | Molar Percent of Off-Gas |

| Nitrous Oxide | N₂O | 30.5% |

| Nitrogen Oxides | NOx | 0.7% |

| Carbon Dioxide | CO₂ | 6.0% |

| Carbon Monoxide | CO | 0.03% |

| Oxygen | O₂ | 3.9% |

| Water | H₂O | 2.0% |

| Nitrogen | N₂ | 57.0% |

| Volatile Organic Compounds | - | 0.03% |

Source: Climate Action Reserve this compound Production Issue Paper[6]

Wastewater Generation and Composition

The production process generates a significant wastewater stream. This liquid effluent is primarily composed of water, residual nitric acid, and the main product, this compound. It also contains byproducts from the oxidation reaction, including other dicarboxylic acids such as glutaric acid and succinic acid.[3][4] The presence of these organic acids and nitric acid makes the wastewater acidic and requires treatment before discharge.

Table 2: Typical Composition of Wastewater from this compound Production

| Constituent | Concentration Range | Notes |

| This compound | Variable, can be significant | Recovery and recycling are common to improve yield. |

| Glutaric Acid | Byproduct | Typically present in lower concentrations than this compound. |

| Succinic Acid | Byproduct | Typically present in lower concentrations than this compound. |

| Nitric Acid | Variable | Depends on process efficiency and recovery systems. |

| Copper and Vanadium | Trace amounts | From the catalyst used in the oxidation step. |

Note: Specific concentrations can vary significantly between plants depending on the process conditions and efficiency of product recovery.

Solid Waste

Solid waste from the conventional this compound process is less significant compared to air and water pollution. It can include spent catalysts and residues from the distillation and purification stages.[7] The concentrated sewage sludge from wastewater treatment, which may contain organic compounds, is often incinerated.[7]

Experimental Protocols for Environmental Impact Assessment

Accurate quantification of the environmental impact of this compound production relies on standardized and validated experimental protocols.

Quantification of Gaseous Emissions

Methodology: Gas Chromatography with Electron Capture Detector (GC-ECD) is a common and sensitive method for quantifying N₂O concentrations in the off-gas stream.

Protocol Outline:

-

Sampling: A representative gas sample is collected from the stack using a heated probe and transferred to a Tedlar bag or canister.

-

Sample Preparation: The gas sample is introduced into the GC system.

-

GC-ECD Analysis:

-

The sample is injected into a packed column that separates N₂O from other gases.

-

The separated N₂O is detected by an electron capture detector, which is highly sensitive to electrophilic compounds like N₂O.

-

Quantification is achieved by comparing the peak area of the sample to that of certified N₂O gas standards.

-

Methodology: EPA Method 18 provides a framework for the measurement of gaseous organic compound emissions by gas chromatography.[8][9][10][11][12]

Protocol Outline:

-

Sampling: VOCs are sampled from the emission source using a sorbent tube or a Tedlar bag.[9]

-

Sample Recovery:

-

GC-FID/MS Analysis:

-

The sample is injected into a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

The GC separates the individual VOCs based on their boiling points and affinity for the column's stationary phase.

-

The FID provides quantitative data based on the ionization of the organic compounds in a hydrogen flame.

-

The MS provides both qualitative (identification) and quantitative data by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

-

Wastewater Characterization

Methodology: The analysis of organic acids in the wastewater is crucial for assessing its pollution load. Standard Method 5560 provides procedures for the determination of organic and volatile acids.[15] Gas chromatography-mass spectrometry (GC-MS) after derivatization is a powerful technique for quantifying specific dicarboxylic acids.[16][17][18]

Protocol Outline for Dicarboxylic Acid Analysis by GC-MS:

-

Sample Preparation (Derivatization):

-

A wastewater sample is collected.

-

The carboxylic acids in the sample are converted into their more volatile ester or silyl derivatives. A common method is esterification using BF₃/butanol or silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]

-

-

Extraction: The derivatized acids are extracted from the aqueous sample into an organic solvent (e.g., diethyl ether).

-

GC-MS Analysis:

-

The organic extract is injected into the GC-MS system.

-

The GC separates the derivatized dicarboxylic acids.

-

The MS identifies and quantifies each acid based on its characteristic mass spectrum and retention time.

-

Visualizing the Process and Impacts

Signaling Pathway: Chemical Reaction Mechanism

The following diagram illustrates the key steps in the nitric acid oxidation of cyclohexanol to this compound, including the formation of the major byproduct, nitrous oxide.

Experimental Workflow: Environmental Impact Assessment

This diagram outlines a typical workflow for assessing the environmental impact of an industrial this compound production facility.

Logical Relationship: Life Cycle Assessment (LCA) Framework

A Life Cycle Assessment provides a holistic view of the environmental impacts of a product from raw material extraction to its final disposal. The following diagram illustrates the key stages of an LCA for this compound production.

Conclusion

The industrial production of this compound via the conventional cyclohexane oxidation route has a significant environmental footprint, dominated by the emission of nitrous oxide, a potent greenhouse gas. The generation of acidic wastewater containing organic byproducts also poses a considerable environmental challenge. A thorough understanding of the production process and the application of rigorous experimental protocols for monitoring and analysis are essential for mitigating these impacts. Furthermore, a life cycle assessment approach is critical for a holistic evaluation of the environmental performance and for identifying opportunities for improvement, including the development and adoption of more sustainable, bio-based production pathways.

References

- 1. Understanding the Production Process of this compound [chemanalyst.com]

- 2. globallcadataaccess.org [globallcadataaccess.org]

- 3. epa.gov [epa.gov]

- 4. eea.europa.eu [eea.europa.eu]

- 5. Analysis of nitrogen oxide tail gas treatment in this compound production process - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. climateactionreserve.org [climateactionreserve.org]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. amptius.com [amptius.com]

- 9. testinglab.com [testinglab.com]

- 10. epa.gov [epa.gov]

- 11. easlab.com [easlab.com]

- 12. epa.gov [epa.gov]

- 13. Workplace monitoring for volatile organic compounds using thermal desorption-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. standardmethods.org [standardmethods.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

adipic acid solubility in different organic solvents

An In-depth Technical Guide on the Solubility of Adipic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a dicarboxylic acid with the formula HOOC(CH₂)₄COOH, is a crucial component in the synthesis of polymers, particularly nylon 6,6.[1] Its utility extends to the food industry as a flavor enhancer and gelling agent, and in medicine as a matrix for controlled drug release. A thorough understanding of its solubility in various organic solvents is paramount for process design, purification, and formulation development in these fields. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental methodologies for solubility determination, and a summary of key quantitative data.

Factors Influencing this compound Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound, with its two carboxylic acid groups, is a polar molecule. Its solubility in organic solvents is influenced by several factors:

-

Solvent Polarity: this compound exhibits higher solubility in polar solvents such as alcohols and acetone, which can engage in hydrogen bonding with its carboxylic acid groups.[1][2] It is less soluble in non-polar solvents like benzene and petroleum ether.[1]

-

Temperature: The solubility of this compound in most organic solvents is strongly dependent on temperature, generally increasing with a rise in temperature.[2][3][4] This positive correlation is a key factor in crystallization processes used for its purification.

-

pH: In protic solvents, the pH can influence the ionization state of the carboxylic acid groups, thereby affecting solubility.[2]

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of this compound in various organic solvents at different temperatures (T/K). The data has been compiled from various scientific sources.

Table 1: Solubility of this compound in Alcohols and Acetone

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| Methanol | 273.15 | 0.0485 | [5] |

| 293.15 | 0.0895 | [5] | |

| 313.15 | 0.1570 | [5] | |

| 333.15 | 0.2600 | [5] | |

| Ethanol | 273.15 | 0.0402 | [5] |

| 293.15 | 0.0718 | [5] | |

| 313.15 | 0.1220 | [5] | |

| 333.15 | 0.1980 | [5] | |

| Propanol | 273.15 | 0.0335 | [5] |

| 293.15 | 0.0575 | [5] | |

| 313.15 | 0.0950 | [5] | |

| 333.15 | 0.1500 | [5] | |

| Isopropanol | 273.15 | 0.0258 | [5] |

| 293.15 | 0.0435 | [5] | |

| 313.15 | 0.0710 | [5] | |

| 333.15 | 0.1120 | [5] | |

| n-Butanol | 273.15 | 0.0295 | [5] |

| 293.15 | 0.0490 | [5] | |

| 313.15 | 0.0790 | [5] | |

| 333.15 | 0.1230 | [5] | |

| tert-Butanol | 273.15 | 0.0215 | [5] |

| 293.15 | 0.0355 | [5] | |

| 313.15 | 0.0570 | [5] | |

| 333.15 | 0.0880 | [5] | |

| Acetone | 298.15 | 0.0634 | [6] |

| 303.15 | 0.0752 | [6] | |

| 308.15 | 0.0885 | [6] | |

| 313.15 | 0.1035 | [6] | |

| 318.15 | 0.1204 | [6] | |

| 323.15 | 0.1393 | [6] |

Table 2: Solubility of this compound in Other Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| 1,4-Dioxane | 283.15 | 0.0480 | [5] |

| 293.15 | 0.0650 | [5] | |

| 313.15 | 0.1120 | [5] | |

| 333.15 | 0.1780 | [5] | |

| Acetic Acid | 283.15 | 0.0290 | [5] |

| 293.15 | 0.0420 | [5] | |

| 313.15 | 0.0780 | [5] | |

| 333.15 | 0.1350 | [5] | |

| Cyclohexanone | 293.15 | 0.0315 | [4] |

| 313.15 | 0.0630 | [4] | |

| 333.15 | 0.1177 | [4] | |

| 353.15 | 0.2081 | [4] | |

| Cyclohexanol | 293.15 | 0.0238 | [4] |

| 313.15 | 0.0487 | [4] | |

| 333.15 | 0.0925 | [4] | |

| 353.15 | 0.1642 | [4] | |

| N,N-Dimethylformamide | 293.15 | 0.1167 | [4] |

| 313.15 | 0.1983 | [4] | |

| 333.15 | 0.3162 | [4] | |

| 353.15 | 0.4789 | [4] | |

| N,N-Dimethylacetamide | 293.15 | 0.1011 | [4] |

| 313.15 | 0.1698 | [4] | |

| 333.15 | 0.2691 | [4] | |

| 353.15 | 0.4087 | [4] | |

| Dimethyl Sulfoxide | 293.15 | 0.1352 | [4] |

| 313.15 | 0.2221 | [4] | |

| 333.15 | 0.3448 | [4] | |

| 353.15 | 0.5098 | [4] | |

| Chloroform | 298.15 | 0.0007 | [6] |

| 308.15 | 0.0011 | [6] | |

| 318.15 | 0.0016 | [6] | |

| 328.15 | 0.0024 | [6] | |

| Toluene | 298.15 | 0.0004 | [6] |

| 308.15 | 0.0006 | [6] | |

| 318.15 | 0.0010 | [6] | |

| 328.15 | 0.0015 | [6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable data. Several methods are employed, with the isothermal shake-flask method being a classical and widely used technique. More modern instrumental methods offer automation and real-time analysis.

Isothermal Shake-Flask Method

This gravimetric method is considered a gold standard for its simplicity and reliability.[7]

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath with temperature control (±0.1°C)

-

Sintered glass filter or syringe filter (pore size appropriate to retain solid particles)

-

Analytical balance

-

Drying oven

Procedure:

-

An excess amount of this compound is added to a known mass of the solvent in a sealed flask.

-

The flask is placed in a thermostatic shaker or water bath set to the desired temperature.

-

The mixture is agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is essential to confirm that solid this compound remains, indicating a saturated solution.

-

After reaching equilibrium, agitation is stopped, and the solid particles are allowed to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The sample is immediately filtered to remove any suspended solid particles.

-

A known mass of the clear, saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated from the solution in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The mass of the remaining this compound is determined by weighing.

-

The solubility is calculated as the mass of dissolved this compound per mass of solvent or as a mole fraction.

Dynamic (Laser) Method

This method involves monitoring the dissolution of the solid in a solvent as the temperature is changed.

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Temperature controller and sensor

-

Laser light source and detector

Procedure:

-

A mixture of this compound and the solvent with a known composition is prepared in the glass vessel.

-

The mixture is heated at a controlled rate while being stirred.

-

A laser beam is passed through the solution, and the transmitted light intensity is monitored.

-

As the temperature increases, the this compound dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific composition. This point is marked by a sharp change in the transmitted light intensity.

-

By repeating this process with different compositions, a solubility curve can be constructed.[4]

In-situ ATR-FTIR Spectroscopy and Calorimetry

This modern approach allows for real-time, in-situ determination of solubility.

Apparatus:

-

Reaction calorimeter (e.g., RC1e) equipped with an Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) probe and a heat flow sensor.[8]

Procedure:

-

A known mass of the solvent is placed in the reactor at a constant temperature.

-

This compound is added in successive, known amounts.

-

The ATR-FTIR probe monitors the concentration of dissolved this compound in real-time by measuring the absorbance of characteristic infrared bands.

-

The heat flow sensor measures the heat of solution for each addition.

-

The saturation point is identified when the addition of more this compound does not lead to an increase in the dissolved concentration (as indicated by the FTIR spectrum) and a significant change in the heat flow profile is observed.

-

This process is repeated at different temperatures to generate the solubility curve.[8]

Logical Relationships in Solubility Studies

The selection of an appropriate solvent and operating conditions for processes involving this compound is a critical decision that depends on a logical evaluation of its solubility behavior.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its behavior in various industrial and research applications. This guide has provided a compilation of quantitative solubility data, detailed experimental protocols for its determination, and a visualization of the logical relationships governing its solubility. For researchers, scientists, and drug development professionals, this information serves as a valuable resource for optimizing processes such as crystallization, reaction engineering, and the formulation of this compound-based products. The provided experimental workflows can guide the design of accurate and reliable solubility studies.

References

- 1. Characteristics and Applications of this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of this compound in Organic Solvents and Water | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

adipic acid crystal structure analysis techniques

An In-depth Technical Guide to the Crystal Structure Analysis of Adipic Acid

Introduction

This compound (hexanedioic acid) is a dicarboxylic acid of significant industrial importance, primarily serving as a key monomer in the production of Nylon 6,6.[1][2] Beyond its role in polymer chemistry, this compound is utilized as a food acidulant (E355), a plasticizer, and an excipient in pharmaceutical formulations.[2][3] In the pharmaceutical context, its crystalline properties are critical, influencing drug stability, dissolution rates, and bioavailability.[2][3] A thorough understanding of its crystal structure is therefore essential for quality control, process optimization, and the development of new multicomponent crystalline systems like co-crystals and salts.[3]

This technical guide provides a comprehensive overview of the core analytical techniques employed to characterize the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, a collation of quantitative data, and visual workflows for each major analytical pathway.

Core Analytical Techniques for Crystal Structure Elucidation

The analysis of this compound's solid state relies on a combination of diffraction, spectroscopic, and thermal methods. Each technique provides unique and complementary information about the material's crystallographic, molecular, and bulk physical properties.

X-ray Diffraction (XRD)

X-ray diffraction is the cornerstone technique for determining the atomic and molecular arrangement within a crystal. By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice, one can deduce the unit cell dimensions, space group, and precise atomic positions.[4][5]

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful method for absolute structure determination. A single, high-quality crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern allows for the unambiguous determination of the crystal structure.[3][6] For this compound, SC-XRD studies have confirmed that it crystallizes in the monoclinic system with the space group P2₁/a.[6][7][8] The molecules are approximately planar and are linked by strong hydrogen bonds between their carboxylic acid groups, forming infinitely long chains.[6][9]

-

Powder X-ray Diffraction (PXRD): PXRD is used for analyzing polycrystalline powders. It is an indispensable tool for phase identification, assessment of crystallinity, and detecting polymorphism.[10][11] The technique involves exposing a powdered sample to an X-ray beam and recording the diffraction pattern as a function of the scattering angle (2θ). The resulting diffractogram, a fingerprint of the crystalline phase, can be compared to reference patterns from databases (e.g., JCPDS File No. 12-0847 for this compound) to confirm the material's identity and purity.[7][10]

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the specific vibrational modes of molecules. They are exceptionally useful for identifying functional groups and studying intermolecular interactions, such as the hydrogen bonding that governs the crystal packing of this compound.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: In FTIR, infrared radiation is passed through a sample, and the absorption is measured. For this compound, a strong absorption band around 1689-1700 cm⁻¹ is characteristic of the C=O stretching in the carboxylic acid dimer, which is formed via hydrogen bonding.[9] Other key peaks include deformations of C-O-H and C-O stretching, which confirm the molecular structure within the crystal.[9]

-

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It has been used to study the low-frequency external and hydrogen bond vibrations in single crystals of this compound, providing detailed insight into the lattice dynamics.[7][12]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pimozide and this compound: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hakon-art.com [hakon-art.com]

- 5. amslaurea.unibo.it [amslaurea.unibo.it]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. The crystal structure of this compound | Scilit [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

Biocatalytic Synthesis of Adipic Acid from Glucose: A Technical Guide

Introduction

Adipic acid is a commercially significant dicarboxylic acid, primarily used in the production of nylon-6,6. The conventional chemical synthesis of this compound from petroleum-based feedstocks is associated with significant greenhouse gas emissions, particularly nitrous oxide. Consequently, there is a growing interest in developing sustainable and environmentally friendly biocatalytic routes for this compound production from renewable resources like glucose. This technical guide provides an in-depth overview of the core metabolic pathways, experimental protocols, and quantitative data related to the biocatalytic synthesis of this compound from glucose, intended for researchers, scientists, and professionals in drug development and biotechnology.

Core Biosynthetic Pathways

Several biosynthetic pathways have been engineered in microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, to produce this compound from glucose. These routes can be broadly categorized into three main strategies: the reverse β-oxidation pathway, the muconic acid pathway, and the α-ketoadipate pathway.

Reverse β-Oxidation Pathway

The reverse β-oxidation pathway is a synthetic route that essentially reverses the natural fatty acid degradation process. It starts with the condensation of acetyl-CoA and succinyl-CoA, two key metabolites derived from glucose metabolism, to form a C6 backbone that is subsequently converted to this compound.[1] This pathway has been successfully implemented in both E. coli and S. cerevisiae.[2][3]

The key enzymatic steps in the reverse β-oxidation pathway are:

-

β-Ketothiolase: Condenses acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA.

-

3-Hydroxyacyl-CoA Dehydrogenase: Reduces 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA.

-

Enoyl-CoA Hydratase: Dehydrates 3-hydroxyadipyl-CoA to 2,3-hexenedioyl-CoA.

-

Enoyl-CoA Reductase: Reduces 2,3-hexenedioyl-CoA to adipyl-CoA.

-

Thioesterase: Hydrolyzes adipyl-CoA to release this compound.

Muconic Acid Pathway

The muconic acid pathway involves the biological production of cis,cis-muconic acid from glucose, which is then hydrogenated to this compound. This hydrogenation can be achieved either through chemical catalysis or, more recently, through enzymatic reduction.[4][5] The initial steps of this pathway often leverage the shikimate pathway, a native aromatic amino acid biosynthesis pathway in many microorganisms.[4]

The key enzymatic steps for the production of cis,cis-muconic acid from glucose are:

-

3-Dehydroshikimate (DHS) Dehydratase: Converts 3-dehydroshikimate (an intermediate of the shikimate pathway) to protocatechuic acid (PCA).

-

Protocatechuate Decarboxylase: Decarboxylates PCA to catechol.

-

Catechol 1,2-Dioxygenase: Cleaves the aromatic ring of catechol to form cis,cis-muconic acid.

The final step, the hydrogenation of cis,cis-muconic acid to this compound, can be catalyzed by an Enoate Reductase .[6]

References

- 1. researchgate.net [researchgate.net]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of this compound via microaerobic hydrogenation of cis,cis-muconic acid by oxygen-sensitive enoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Commercial Production of Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid, systematically named hexanedioic acid, is a white, crystalline dicarboxylic acid with the chemical formula C₆H₁₀O₄. From an industrial standpoint, it is the most significant dicarboxylic acid, with a global annual production of approximately 2.5 million metric tons. Its primary application lies in the polymer industry as a crucial monomer for the synthesis of nylon 6,6, a high-performance polyamide used in textiles, automotive parts, and carpets. Beyond nylon, this compound and its derivatives are used in the production of polyurethanes, plasticizers, lubricants, and as a food additive for flavor and acidity regulation.

While trace amounts of this compound are found in nature, commercial demand is met exclusively through large-scale chemical synthesis. Historically, this synthesis has relied on petrochemical feedstocks, a practice that raises environmental concerns due to the use of aggressive oxidants and the emission of potent greenhouse gases. Consequently, significant research efforts are being directed towards developing sustainable and "green" production routes, including biocatalytic and bio-based pathways. This guide provides a comprehensive technical overview of both the natural occurrence and the various commercial and emerging methods for this compound production.

Natural Sources of this compound

This compound occurs in trace amounts in various plants. However, its presence in these natural sources is not economically viable for commercial extraction. The primary natural occurrences are in beetroot and sugarcane.[1][2]

Table 1: Natural Occurrence of this compound

| Natural Source | Part of Plant | Typical Concentration |

| Beetroot (Beta vulgaris) | Root | Trace Amounts |

| Sugarcane (Saccharum officinarum) | Stem/Juice | Trace Amounts |

Note: Quantitative data on the exact concentration of this compound in these natural sources is scarce in scientific literature, reinforcing that they are not considered viable for commercial production.

Commercial Production of this compound

The global demand for this compound is met through industrial synthesis, which is dominated by a conventional petrochemical route. However, significant advancements are being made in developing more sustainable bio-based alternatives.

Conventional Petrochemical Route: Cyclohexane Oxidation

The most established and widely used commercial method for this compound production is a two-step oxidation process starting from petroleum-derived cyclohexane.[3] This process is highly optimized for large-scale production but is associated with significant environmental drawbacks, notably the emission of nitrous oxide (N₂O), a greenhouse gas with a warming potential far greater than carbon dioxide.

Process Overview:

-

Step 1: Oxidation of Cyclohexane to KA Oil: Cyclohexane is first oxidized with air to produce a mixture of cyclohexanol and cyclohexanone. This mixture is known as "KA oil," an abbreviation for ketone-alcohol oil.[3] This step is typically run at low conversion rates (3-8%) to maintain high selectivity (70-85%) for the desired products and minimize the formation of by-products.[4][5]

-

Step 2: Oxidation of KA Oil to this compound: The KA oil is then subjected to a second oxidation step using concentrated nitric acid (HNO₃) in the presence of catalysts. This step converts both cyclohexanol and cyclohexanone into this compound with high yield and selectivity.[6]

The overall process can be visualized as follows:

Table 2: Typical Reaction Conditions for Conventional this compound Production

| Parameter | Step 1: Cyclohexane Oxidation | Step 2: KA Oil Oxidation |